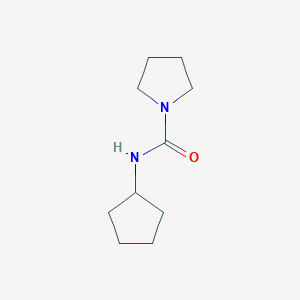
N-cyclopentyl-1-pyrrolidinecarboxamide
Descripción general
Descripción
N-cyclopentyl-1-pyrrolidinecarboxamide, also known as CPP or CPP-115, is a promising compound in the field of neuroscience research. This compound is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in regulating brain activity and is involved in many neurological disorders. Synthesis Method: CPP-115 can be synthesized using a variety of methods, including the reaction of cyclopentylamine with pyrrolidine-2-carboxylic acid followed by the addition of the appropriate acid chloride. Another method involves the reaction of cyclopentanone with pyrrolidine in the presence of acid, followed by the addition of the appropriate acid chloride. Scientific Research Application: CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. The compound has been shown to increase GABA levels in the brain, which can help to reduce seizures and other symptoms associated with these disorders. Mechanism of Action: CPP-115 acts by inhibiting GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can help to reduce seizures and other symptoms associated with neurological disorders. Biochemical and Physiological Effects: CPP-115 has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. For example, GABA is an inhibitory neurotransmitter that helps to regulate brain activity. By increasing GABA levels, CPP-115 can help to reduce the activity of neurons in the brain, which can help to reduce seizures and other symptoms associated with neurological disorders. Advantages and Limitations for Lab Experiments: CPP-115 has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase. However, like all compounds, CPP-115 has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies. Future Directions: There are several future directions for research on CPP-115, including its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to better understand the long-term effects of CPP-115 on the brain and its potential for addiction or other adverse effects. Finally, new synthesis methods and analogs of CPP-115 may be developed to improve its potency and selectivity for GABA transaminase.
Propiedades
IUPAC Name |
N-cyclopentylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-7-3-4-8-12)11-9-5-1-2-6-9/h9H,1-8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHJAPHQFJRVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B4726378.png)
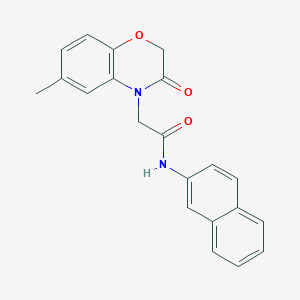
![N-(3-chlorophenyl)-N'-[3-(diethylamino)propyl]thiourea](/img/structure/B4726389.png)
![2,3-dichloro-N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B4726394.png)
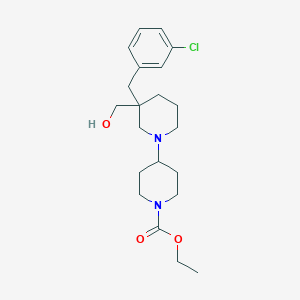
![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4726436.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4726444.png)
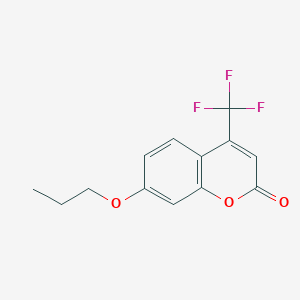
![3-(2-furyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4726451.png)
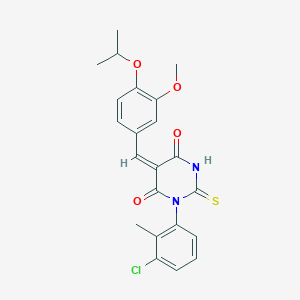
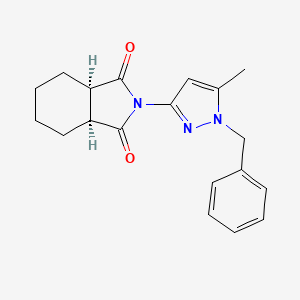
![3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4726467.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-isopropoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4726468.png)
![N-[4-(acetylamino)phenyl]-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4726476.png)